A Comprehensive Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1): A Key Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1): A Key Intermediate in Modern Drug Discovery
This technical guide provides an in-depth exploration of 6-Methoxy-chroman-3-carboxylic acid methyl ester, a pivotal building block in the synthesis of advanced therapeutic agents. With a focus on practical application for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and significant biological relevance of this compound, particularly as a precursor to potent and selective ROCK2 inhibitors.
Introduction: The Strategic Importance of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for the development of novel therapeutics. 6-Methoxy-chroman-3-carboxylic acid methyl ester, with its defined stereochemistry and functional handles, has emerged as a crucial intermediate, enabling the synthesis of complex molecules with high therapeutic potential. The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, which can be advantageous in drug design[1].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 6-Methoxy-chroman-3-carboxylic acid methyl ester is fundamental for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 885271-68-1 | Internal Database |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons as a singlet around δ 3.7-3.8 ppm, and the methyl ester protons as a singlet around δ 3.6-3.7 ppm. The aromatic protons on the chroman ring will appear in the aromatic region (δ 6.5-7.5 ppm), and the aliphatic protons of the chroman ring will be observed in the upfield region (δ 2.0-4.5 ppm) with specific splitting patterns corresponding to their coupling.[3][4]
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a signal for the ester carbonyl carbon around δ 170-175 ppm. The carbons of the methoxy and methyl ester groups will resonate around δ 55-60 ppm. Aromatic and aliphatic carbons of the chroman core will appear in their respective characteristic regions.[5][6]
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and aliphatic moieties.[7][8][9]
-
Mass Spectrometry (MS): The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the methoxy or carbomethoxy groups.[10][11]
Synthesis and Purification: A Reliable and Scalable Approach
The synthesis of 6-Methoxy-chroman-3-carboxylic acid methyl ester is most effectively achieved through a two-step process, starting from the commercially available 6-methoxy-2H-chromene-3-carboxylic acid. This approach ensures high purity and stereochemical control, which is critical for its application in pharmaceutical synthesis.
Caption: Synthetic workflow for 6-Methoxy-chroman-3-carboxylic acid methyl ester.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of (S)-6-Methoxychroman-3-carboxylic acid
This procedure is adapted from a validated asymmetric synthesis of the parent carboxylic acid, a crucial building block for ROCK inhibitors.
-
Reaction Setup: To a solution of 6-methoxy-2H-chromene-3-carboxylic acid in methanol, add a suitable chiral ruthenium-BINAP catalyst.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 50-100 psi) and stir at a controlled temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After completion, carefully vent the hydrogen. Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: The crude (S)-6-methoxychroman-3-carboxylic acid can be purified by recrystallization or column chromatography to yield the desired enantiomerically enriched product.
Part 2: Methyl Esterification (Fischer Esterification)
The Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.[12][13][14]
-
Reaction Setup: Dissolve the (S)-6-methoxychroman-3-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methoxy-chroman-3-carboxylic acid methyl ester can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Biological Significance and Application in Drug Discovery
While the direct biological activity of 6-Methoxy-chroman-3-carboxylic acid methyl ester is not extensively documented, its paramount importance lies in its role as a key intermediate for the synthesis of highly potent and selective drug candidates.
Application in the Development of ROCK2 Inhibitors:
Rho-associated coiled-coil containing protein kinase (ROCK) is a well-validated therapeutic target for a range of diseases, including cardiovascular disorders, glaucoma, and neurological conditions. The development of isoform-selective ROCK inhibitors is a significant goal in medicinal chemistry to minimize off-target effects.
A seminal study by Pan et al. (2019) detailed the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[15] The synthesis of this and other potent analogs relies on the availability of the enantiomerically pure (S)-6-methoxychroman-3-carboxylic acid, for which the corresponding methyl ester is a direct and stable precursor for amide coupling reactions.
Caption: The role of the target compound in the synthesis of ROCK2 inhibitors.
The methyl ester serves as a protected form of the carboxylic acid, which can be readily converted to the acid or activated for direct coupling with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This strategic use of 6-methoxy-chroman-3-carboxylic acid methyl ester significantly streamlines the drug discovery process.
Conclusion
6-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-68-1) is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis and the strategic importance of its chroman scaffold make it an indispensable tool for the development of novel therapeutics. The demonstrated application of its parent carboxylic acid in the synthesis of highly potent and selective ROCK2 inhibitors underscores the significant potential of this compound in addressing unmet medical needs. This guide provides the necessary technical information for researchers to effectively utilize this key building block in their drug discovery and development programs.
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